((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

Catalog No.
S3336300
CAS No.
146780-09-8
M.F
C8H8F3O3P
M. Wt
240.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

CAS Number

146780-09-8

Product Name

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid

IUPAC Name

[3-(trifluoromethyl)phenyl]methylphosphonic acid

Molecular Formula

C8H8F3O3P

Molecular Weight

240.12 g/mol

InChI

InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)

InChI Key

TVXYXFHWFHNWTJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CP(=O)(O)O

The exact mass of the compound ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

((3-Trifluoromethyl)phenyl)methyl-phosphonic acid (CAS 146780-09-8) is a highly specialized fluorinated arylphosphonic acid primarily utilized as a self-assembled monolayer (SAM) precursor for metal oxide surface modification [1]. Unlike generic alkyl or un-substituted aryl phosphonic acids, this compound combines a robust phosphonic acid anchoring group with a strongly electron-withdrawing meta-trifluoromethyl (-CF3) moiety. This specific structural configuration is highly valued in optoelectronics and photovoltaics because it simultaneously induces a massive surface dipole—dramatically increasing the work function of substrates like Indium Tin Oxide (ITO)—and imparts significant hydrophobicity [1]. For procurement teams and materials scientists, it represents a critical enabler for dopant-free, stable p-type contacts in fully vacuum-deposited perovskite solar cells and advanced hole-transport architectures.

Substituting ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid with standard phenylphosphonic acid or generic aliphatic analogs fundamentally compromises device architecture and stability [1]. Non-fluorinated baselines fail to generate a sufficient molecular dipole upon binding, leading to a negligible work function shift that hinders charge extraction and severely limits device fill factor. Furthermore, standard arylphosphonic acids lack the steric bulk and extreme fluorophilic nature of the -CF3 group, resulting in surfaces with inadequate hydrophobicity [1]. This leaves overlying moisture-sensitive layers, such as metal-halide perovskites, highly vulnerable to environmental degradation. Procuring the exact meta-CF3 substituted compound is therefore mandatory for applications requiring simultaneous energetic alignment and robust environmental passivation without the use of unstable transition metal oxide dopants.

Massive Work Function Shift via Strong Surface Dipole

In comparative studies on ITO surface modification, ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid generated a maximum work function shift of +0.73 eV due to the strong electron-withdrawing nature of its three fluorine atoms. In stark contrast, the non-fluorinated baseline, phenylphosphonic acid, only achieved a marginal shift of +0.14 eV [1].

Evidence DimensionWork Function (ϕ) Shift on ITO
Target Compound Data+0.73 eV
Comparator Or Baseline+0.14 eV (Phenylphosphonic acid)
Quantified Difference0.59 eV greater work function increase
ConditionsSelf-assembled monolayer deposited on UV-ozone treated ITO from 1 mmol/L ethanol solution

A higher work function perfectly aligns the substrate with the HOMO levels of hole-transport materials, eliminating the need for unstable chemical dopants in optoelectronic devices.

Enhanced Surface Hydrophobicity for Overlayer Stability

The incorporation of the -CF3 group drastically alters the wettability of the modified surface. While bare ITO exhibits a water contact angle of ~0° and phenylphosphonic acid achieves only 43°, the application of ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid increases the contact angle to 71.2° [1].

Evidence DimensionWater Contact Angle (θ)
Target Compound Data71.2°
Comparator Or Baseline43° (Phenylphosphonic acid) / ~0° (Bare ITO)
Quantified Difference28.2° increase in contact angle vs non-fluorinated baseline
ConditionsWater contact angle measurement on SAM-modified ITO substrates

Superior hydrophobicity repels moisture, critically extending the thermal and environmental lifespan of sensitive overlying layers like perovskites.

Superior Charge Extraction and Fill Factor

When integrated into fully vacuum-deposited perovskite solar cells, the energetic alignment provided by the meta-CF3 compound resolves interfacial charge accumulation. Devices utilizing ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid achieved a Fill Factor (FF) of approximately 75%, whereas devices relying on the non-fluorinated phenylphosphonic acid suffered from hindered charge extraction, yielding a low FF of barely 60% [1].

Evidence DimensionDevice Fill Factor (FF)
Target Compound Data~75%
Comparator Or Baseline~60% (Phenylphosphonic acid)
Quantified Difference15% absolute increase in Fill Factor
Conditionsp-i-n fully vapor-deposited MAPbI3 perovskite solar cells using TaTm hole transport layer

A high fill factor directly translates to reduced interfacial recombination and higher overall electrical efficiency in commercial solar and OLED architectures.

Significant Boost in Photovoltaic Efficiency

The combined benefits of enhanced work function and improved charge extraction culminate in superior device performance. Solar cells employing ((3-Trifluoromethyl)phenyl)methyl-phosphonic acid as the p-type contact anchor reached an average Power Conversion Efficiency (PCE) of 17.5%. In contrast, the non-fluorinated baseline limited the PCE to approximately 12% [1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data17.5 ± 0.4%
Comparator Or Baseline~12% (Phenylphosphonic acid)
Quantified Difference45% relative increase in average PCE
ConditionsFully vacuum-deposited MAPbI3 perovskite solar cells

This massive efficiency gain justifies the procurement of the specialized fluorinated SAM over cheaper, generic alternatives for cutting-edge optoelectronic manufacturing.

Hole-Transport Layer (HTL) Anchoring in Perovskite Photovoltaics

Directly following its ability to increase ITO work function by +0.73 eV, this compound is the premier choice for anchoring hole-transport materials (like TaTm or carbazole derivatives) in fully vacuum-deposited perovskite solar cells, enabling dopant-free, high-efficiency p-type contacts [1].

Work Function Engineering for OLEDs and Photodetectors

Because it reliably aligns the Fermi level of transparent conductive oxides with deep HOMO levels, it is highly recommended for procurement in the fabrication of organic light-emitting diodes (OLEDs) and organic photodetectors where minimizing hole injection barriers is critical [1].

Hydrophobic Passivation of Moisture-Sensitive Metal Oxides

Given its ability to raise the water contact angle to >70°, this compound serves as an excellent surface passivation agent for metal oxide components that require both electrical conductivity and protection against ambient humidity during subsequent manufacturing steps [1].

XLogP3

1.1

UNII

OLT4M28U3Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

((3-trifluoromethyl)phenyl)methyl-phosphonic acid

Dates

Last modified: 04-14-2024

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